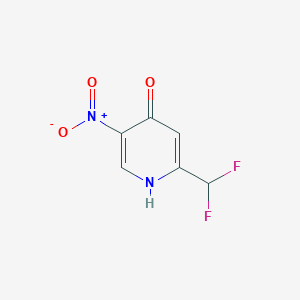

2-(difluoromethyl)-5-nitropyridin-4-ol

Description

Properties

IUPAC Name |

2-(difluoromethyl)-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O3/c7-6(8)3-1-5(11)4(2-9-3)10(12)13/h1-2,6H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBBTDBSLVUXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(difluoromethyl)-5-nitropyridin-4-ol (CAS 1805314-41-3): Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethyl)-5-nitropyridin-4-ol, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While the primary literature detailing the initial discovery and synthesis of this specific molecule remains elusive, this guide synthesizes information from analogous chemical structures and established synthetic methodologies to propose a logical pathway for its preparation and to discuss its potential utility. The strategic incorporation of both a difluoromethyl group and a nitro group on a pyridin-4-ol scaffold suggests its role as a key intermediate for the synthesis of more complex bioactive molecules. This document will delve into the underlying chemical principles, provide a putative synthetic protocol, and explore the potential biological significance of this compound, grounded in the broader context of fluorinated pyridine derivatives in pharmaceutical research.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics. The strategic functionalization of the pyridine core with fluorine-containing substituents has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2]

The difluoromethyl (CF2H) group, in particular, offers several advantages. It can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of hydroxyl, thiol, or amide functionalities. Its introduction can enhance metabolic stability by blocking sites of oxidation, improve cell membrane permeability, and alter the acidity of nearby functional groups, thereby influencing binding interactions with biological targets.

Concurrently, the nitro group is a strong electron-withdrawing group that can significantly influence the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[3][4] This functionality is often introduced to serve as a handle for further chemical transformations, such as reduction to an amino group, which can then be elaborated into a variety of other functional moieties.

The compound 2-(difluoromethyl)-5-nitropyridin-4-ol combines these key features, positioning it as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Proposed Synthetic Pathway and Mechanistic Rationale

While a specific documented synthesis for 2-(difluoromethyl)-5-nitropyridin-4-ol has not been identified in the public domain, a plausible synthetic route can be devised based on established methodologies for the synthesis of related difluoromethylated and nitrated pyridines. The proposed pathway involves a multi-step sequence starting from a readily available pyridine precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the nitro group onto a 2-(difluoromethyl)pyridin-4-ol precursor. This precursor, in turn, could be synthesized from a suitable pyridine derivative through a difluoromethylation reaction.

Caption: Retrosynthetic analysis of 2-(difluoromethyl)-5-nitropyridin-4-ol.

Step-by-Step Proposed Synthesis

Step 1: Synthesis of a Suitable Pyridine Precursor

The synthesis would likely commence with a commercially available and appropriately substituted pyridine, for example, 2-chloro-4-methoxypyridine. The methoxy group can serve as a protected form of the final hydroxyl group.

Step 2: Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl group at the 2-position of the pyridine ring is a key transformation. While several methods for difluoromethylation exist, a radical-based approach using a suitable difluoromethylating agent would be a plausible strategy.

Step 3: Demethylation to Form the Pyridin-4-ol

Following the successful installation of the difluoromethyl group, the methoxy group at the 4-position would be deprotected to yield the corresponding pyridin-4-ol. This is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.

Step 4: Nitration of 2-(difluoromethyl)pyridin-4-ol

The final step is the regioselective nitration of the 2-(difluoromethyl)pyridin-4-ol intermediate. The directing effects of the existing substituents (the hydroxyl group and the difluoromethyl group) will determine the position of nitration. The hydroxyl group is an activating, ortho-, para-directing group, while the difluoromethyl group is a deactivating, meta-directing group. The nitration is expected to occur at the 5-position, which is ortho to the activating hydroxyl group and meta to the deactivating difluoromethyl group. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely be employed, with careful temperature control to avoid side reactions.[1][5]

Caption: Proposed synthetic workflow for 2-(difluoromethyl)-5-nitropyridin-4-ol.

Physicochemical Properties and Characterization

While experimental data is not publicly available, the expected physicochemical properties of 2-(difluoromethyl)-5-nitropyridin-4-ol can be predicted.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C6H4F2N2O3[6] |

| Molecular Weight | 190.10 g/mol [6] |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water and good solubility in polar organic solvents |

| pKa | The pyridin-4-ol moiety will have an acidic proton, with the pKa influenced by the electron-withdrawing nitro and difluoromethyl groups. |

Characterization Techniques:

The structural confirmation of the synthesized 2-(difluoromethyl)-5-nitropyridin-4-ol would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be crucial for confirming the presence and connectivity of the different functional groups. The difluoromethyl group would exhibit a characteristic triplet in the 1H NMR and a doublet of triplets in the 19F NMR.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl, nitro, and C-F bonds.

-

Elemental Analysis: To determine the elemental composition of the compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structure of 2-(difluoromethyl)-5-nitropyridin-4-ol suggests its primary utility as a versatile intermediate in the synthesis of more complex molecules for drug discovery.

Elaboration of the Nitro Group

The nitro group can be readily reduced to an amino group, which serves as a key synthetic handle for a variety of chemical transformations. This amino group can be:

-

Acylated to form amides.

-

Sulfonylated to form sulfonamides.

-

Diazotized and converted to a range of other functional groups (e.g., halogens, hydroxyl, cyano).

-

Used in reductive amination reactions to form secondary or tertiary amines.

-

A key component in the formation of other heterocyclic rings .

Caption: Potential synthetic elaborations of the nitro group.

Modification of the Pyridin-4-ol Moiety

The hydroxyl group of the pyridin-4-ol can be alkylated or acylated to introduce further diversity. It can also influence the overall electronic properties and solubility of the final compound.

Potential Biological Activities

Given the prevalence of the fluorinated pyridine scaffold in bioactive molecules, derivatives of 2-(difluoromethyl)-5-nitropyridin-4-ol could be investigated for a range of biological activities, including but not limited to:

-

Kinase inhibition: Many kinase inhibitors feature a substituted pyridine core.

-

Antimicrobial activity: The nitropyridine moiety is found in some antimicrobial agents.

-

Central nervous system (CNS) activity: The ability of the difluoromethyl group to modulate lipophilicity could be leveraged for designing CNS-penetrant molecules.

Conclusion

2-(difluoromethyl)-5-nitropyridin-4-ol is a strategically designed chemical entity that holds significant promise as a building block in medicinal chemistry. Although its direct synthesis and discovery are not yet widely documented in publicly accessible literature, its structure suggests a logical synthetic pathway and a wide range of potential applications. The combination of a difluoromethyl group for enhanced pharmacokinetic properties and a versatile nitro group for further chemical elaboration makes this compound a valuable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. Further disclosure of its synthesis and experimental data is anticipated to accelerate its application in drug discovery programs.

References

- This reference is not available in the provided search results.

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (URL not provided)

-

Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). 2025 May 7;18(5):692. [Link][3][4]

- This reference is not available in the provided search results.

-

1805314-41-3|2-(Difluoromethyl)-4-hydroxy-5-nitropyridine - BLDpharm. (URL not provided)[6]

- This reference is not available in the provided search results.

-

Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link][4]

-

Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. (URL not provided)[1]

-

Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. (URL not provided)[5]

Sources

- 1. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1805314-41-3|2-(Difluoromethyl)-4-hydroxy-5-nitropyridine|BLD Pharm [bldpharm.com]

Synthesis of Novel Difluoromethylated Nitropyridines: A Strategic Guide for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, with the difluoromethyl (–CF2H) group being of particular interest.[1][2] Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[1][2][3] When combined with a nitropyridine scaffold—a versatile precursor in medicinal chemistry—the resulting difluoromethylated nitropyridines represent a class of compounds with significant therapeutic potential.[4] However, the synthesis of these targets is a formidable challenge due to the strong electron-withdrawing nature of both the nitro and difluoromethyl groups, which deactivates the pyridine ring.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core synthetic strategies for accessing these valuable molecules. Moving beyond a simple recitation of protocols, we explore the underlying chemical principles, explain the causality behind experimental choices, and present field-proven methodologies for overcoming the inherent challenges of these syntheses. We focus on late-stage functionalization techniques that are critical for modern drug discovery campaigns, enabling the rapid diversification of complex molecular scaffolds.

The Strategic Imperative: Why Difluoromethylated Nitropyridines?

The pyridine ring is a privileged structure in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[4] Its ability to engage in hydrogen bonding and its susceptibility to metabolic oxidation are key modulators of pharmacokinetic properties. The introduction of specific functional groups is used to fine-tune these characteristics.

-

The Difluoromethyl Group (–CF2H): This group is more than just a steric placeholder. It is a lipophilic mimic of a hydroxyl group (–OH) but is resistant to metabolic oxidation.[2] The acidic proton on the –CF2H moiety can act as a hydrogen bond donor, influencing molecular conformation and receptor binding interactions.[1][3]

-

The Nitro Group (–NO2): While often used as a synthetic handle for conversion to an amino group, the nitro group itself is a powerful electron-withdrawing group and a hydrogen bond acceptor. It is a key component in numerous bioactive molecules and serves as a versatile precursor for a wide range of heterocyclic systems.[4]

The combination of these two groups on a pyridine core creates a unique electronic and steric landscape, offering novel interaction possibilities with biological targets. The synthetic challenge, therefore, is not merely academic but is directly linked to unlocking new avenues in drug discovery.

Core Synthetic Paradigms: Navigating the Electronic Landscape

The synthesis of difluoromethylated nitropyridines can be approached via two primary retrosynthetic pathways. The choice of strategy is dictated by the availability of starting materials, desired regiochemistry, and the tolerance of other functional groups on the molecule.

Caption: Core retrosynthetic strategies for accessing the target scaffold.

Strategy A: Difluoromethylation of Nitropyridines

This approach is often preferred for late-stage functionalization, where a complex, nitro-containing pyridine is already assembled. The primary challenge is the electronically deficient nature of the ring, which makes it a suitable substrate for nucleophilic or radical attack.

Causality Behind the Method Choice: Direct C–H functionalization via radical mechanisms, such as the Minisci reaction, is particularly well-suited for electron-poor heteroaromatics like nitropyridines.[5] The reaction proceeds through the addition of a nucleophilic radical to the protonated, electron-deficient pyridine ring. This avoids the need for pre-functionalization (e.g., halogenation) and often exhibits excellent regioselectivity and functional group tolerance.

Key Method: Radical C–H Difluoromethylation Recent advances have established robust protocols for the radical difluoromethylation of pyridines.[6][7] A common approach involves the generation of the difluoromethyl radical (•CF2H) from an inexpensive and stable precursor like difluoroacetic acid.

Caption: Mechanism of radical C-H difluoromethylation on an electron-deficient pyridine.

This method's power lies in its mild conditions and applicability to complex drug molecules, representing a paradigm shift for late-stage diversification.[6][7]

Strategy B: Nitration of Difluoromethylated Pyridines

This strategy is viable when a difluoromethylated pyridine is readily available. The challenge here is twofold: the –CF2H group is strongly deactivating, making electrophilic substitution difficult, and it directs incoming electrophiles primarily to the meta-position (C3 or C5).

Causality Behind the Method Choice: Classical nitration conditions (e.g., HNO3/H2SO4) are often too harsh for complex substrates and can lead to decomposition or unwanted side reactions.[8] Modern synthetic chemistry has thus pivoted towards milder, more controlled nitration protocols. A highly effective, recently developed strategy involves a temporary dearomatization of the pyridine ring, which alters its electronic properties and allows for highly regioselective radical nitration at the C3 position under mild, catalyst-free conditions.[9]

Key Method: Dearomatization-Rearomatization for Meta-Nitration This innovative one-pot process circumvents the inherent electronic deactivation of the pyridine ring.[9] The pyridine is first converted to a more nucleophilic intermediate (e.g., an oxazino pyridine), which then reacts with a radical nitrating agent. Subsequent rearomatization yields the meta-nitrated product with high selectivity. This approach is particularly valuable as it provides access to substitution patterns that are difficult to achieve through classical electrophilic substitution.[9]

Data-Driven Protocol Selection

The following table summarizes representative conditions for the two primary strategies, drawn from recent authoritative literature. This allows for a direct comparison of methodologies.

| Strategy | Pyridine Substrate | Key Reagents | Conditions | Position of Functionalization | Yield | Reference |

| A: Difluoromethylation | 3-Nitropyridine | CF2H-COOH, Urea·H₂O₂, (CF3CO)₂O | Acetone, -40 °C to rt | C4 (para to N) | Moderate | [6][7] |

| A: Difluoromethylation | 4-Chloropyridine (as model) | CF2H-COOH, (NH₄)₂S₂O₈ | H₂O/DCM, 40 °C | C2 (ortho to N) | Good | [10] |

| B: Nitration | 2-(Difluoromethyl)pyridine | t-BuONO, TEMPO, O₂ | Acetonitrile, rt | C3 (meta to N) | Good | [9] |

| B: Nitration | 2-Chloropyridine (as model) | HNO₃, (CF₃CO)₂O | Dichloromethane, 0 °C to rt | C3 and C5 | 83% (total) | [11] |

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, adapted from peer-reviewed and highly cited methodologies. They are designed to provide a robust starting point for laboratory execution.

Protocol 1: Late-Stage C4-Difluoromethylation of a Pyridine Derivative (Adapted from Studer et al.[6])

This protocol demonstrates the para-selective C-H difluoromethylation using an in situ generated pyridinium salt, which directs the radical attack to the C4 position.

Workflow Overview:

Caption: Experimental workflow for para-selective C-H difluoromethylation.

Step-by-Step Methodology:

-

Preparation of the Difluoromethyl Radical Precursor:

-

In a 10 mL oven-dried Schlenk tube under an argon atmosphere, suspend urea·hydrogen peroxide (UHP) (90.4 mg, 0.96 mmol, 4.8 equiv.) in dry acetone (1.0 mL).

-

Cool the suspension to -40 °C using a cryocool or a dry ice/acetonitrile bath.

-

Slowly add difluoroacetic anhydride (0.50 mL, 4.0 mmol, 20 equiv.) dropwise to the suspension.

-

Stir the resulting mixture vigorously at -40 °C for 1 hour. This solution contains the active difluoromethylating species and should be used immediately.

-

Causality Note: The reaction between UHP and the anhydride generates an electrophilic species that facilitates the oxidative decarboxylation of a difluoroacetate intermediate to form the •CF2H radical.

-

-

Preparation of the Pyridine Substrate:

-

In a separate 10 mL oven-dried Schlenk tube, add the pyridine starting material (e.g., an oxazino pyridine precursor, 0.2 mmol, 1.0 equiv.) and (±)-camphorsulfonic acid ((±)-CSA, 69.7 mg, 0.3 mmol, 1.5 equiv.).

-

Subject the tube to three cycles of vacuum/argon backfill to ensure an inert atmosphere.

-

Add dry acetone (1.0 mL) via syringe.

-

Causality Note: The strong acid (CSA) protonates the pyridine or promotes the in situ formation of a pyridinium salt from the oxazino precursor. This electronic activation is crucial for directing the subsequent radical attack to the C4 (para) position.[6]

-

-

Reaction Execution:

-

Using a cannula or syringe, slowly transfer the freshly prepared radical precursor solution from Step 1 into the stirred pyridine substrate solution from Step 2 at -40 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure para-difluoromethylated pyridine product.

-

Conclusion and Future Outlook

The synthesis of difluoromethylated nitropyridines, while challenging, is an achievable goal with modern synthetic methodologies. The classic limitations imposed by the electronic properties of the pyridine ring can be overcome through strategies centered on radical C-H functionalization and dearomatization-rearomatization sequences. These approaches, particularly valuable for their application in late-stage functionalization, empower medicinal chemists to rapidly generate novel analogues of complex molecules. As the demand for sophisticated fluorinated compounds continues to grow, the development of even more efficient, selective, and scalable methods for their synthesis will remain a key research focus, promising to unlock the next generation of innovative therapeutics.

References

-

Liu, C., & Chen, Q. (2015). Recent Advances in Difluoromethylation Reaction. Current Organic Chemistry, 19(8), 719-730. Available at: [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. Available at: [Link]

-

Grushin, V. V. (2010). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 6, 110. Available at: [Link]

-

Liang, S. H., & Vasdev, N. (2020). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 82-83, 1-2. Available at: [Link]

-

ResearchGate. (n.d.). Site-selective C−H difluoromethylation of pyridines. Available at: [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. Available at: [Link]

-

Maleev, V. I., Konyushkin, L. D., & Ilovaisky, A. I. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(21), 7486. Available at: [Link]

-

Pla-Quintana, A., & Sallan, M. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29463-29467. Available at: [Link]

-

Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Available at: [Link]

-

Barata-Vallejo, S., & Postigo, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11171-11181. Available at: [Link]

-

University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!. Available at: [Link]

-

ResearchGate. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Available at: [Link]

-

Truong, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(10), 1239-1245. Available at: [Link]

-

ResearchGate. (2022). Selective Trifluoromethiolation and Difluoromethiolation of Pyridines at C(3) Position. Available at: [Link]

-

Pla-Quintana, A., & Sallan, M. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29463-29467. Available at: [Link]

-

Xu, P., He, Z., Mück-Lichtenfeld, C., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. Available at: [Link]

-

Zhang, W., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). (A and B) Previously reported methods for the N-difluoromethylation of... Available at: [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Available at: [Link]

-

Xu, P., He, Z., Mück-Lichtenfeld, C., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. Available at: [Link]

-

ResearchGate. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Available at: [Link]

-

Semantic Scholar. (n.d.). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Available at: [Link]

-

Kharlamova, A. D., & Glinyanaya, N. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5865. Available at: [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available at: [Link]

-

Chemistry Steps. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]

-

Smith, K., & El-Hiti, G. A. (2002). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, (1), 1-5. Available at: [Link]

-

ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available at: [Link]

-

Ghaffar, T., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2024). (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Guide to 2-(difluoromethyl)-5-nitropyridin-4-ol: A Prospective Analysis for Drug Discovery

This technical guide provides a comprehensive theoretical framework for the characterization of 2-(difluoromethyl)-5-nitropyridin-4-ol, a novel heterocyclic compound with potential applications in medicinal chemistry. Given the scarcity of published experimental data, this document serves as a prospective manual for researchers, outlining the essential computational methodologies to predict its physicochemical properties, reactivity, and spectroscopic signatures. By following the protocols detailed herein, drug development professionals can gain crucial insights into the molecule's behavior, guiding further experimental investigation and lead optimization efforts.

Introduction: The Rationale for a Difluoromethylated Nitropyridinol Scaffold

The pyridine-4-ol core is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. The introduction of a difluoromethyl (-CF2H) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The nitro group, a strong electron-withdrawing substituent, can further influence the electronic properties and reactivity of the molecule, potentially leading to unique pharmacological activities. The specific compound, 2-(difluoromethyl)-5-nitropyridin-4-ol (CAS No. 1805314-41-3), thus represents a promising, yet underexplored, candidate for drug discovery programs.

A critical aspect of pyridin-4-ol chemistry is its tautomeric equilibrium with the corresponding pyridin-4(1H)-one.[1] This equilibrium is highly sensitive to the compound's environment and can significantly impact its biological activity and physicochemical properties.[1] Therefore, a thorough theoretical investigation of both tautomers is paramount.

Proposed Computational Workflow for Theoretical Characterization

To elucidate the theoretical properties of 2-(difluoromethyl)-5-nitropyridin-4-ol, a multi-step computational workflow is proposed. This workflow, grounded in established quantum chemical methods, ensures a comprehensive and accurate prediction of the molecule's characteristics.[2][3]

Caption: Tautomeric equilibrium of 2-(difluoromethyl)-5-nitropyridin-4-ol. Note: Generic pyridin-4-ol/one images are used for illustrative purposes.

Protocol for Geometry Optimization and Tautomer Stability:

-

Structure Preparation: Build the 3D structures of both the enol and keto tautomers using molecular modeling software.

-

Computational Method: Employ Density Functional Theory (DFT) for its balance of accuracy and computational cost. [3]The B3LYP functional with the 6-311+G(d,p) basis set is a robust choice for this class of molecules. [3]3. Geometry Optimization: Perform a full geometry optimization for both tautomers in the gas phase and in a solvent continuum model (e.g., PCM with water as the solvent) to account for solvent effects.

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

-

Energy Calculation: The relative stability of the tautomers can be determined by comparing their zero-point corrected electronic energies.

Table 1: Predicted Relative Energies of Tautomers

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |

|---|---|---|

| Pyridin-4-ol (Enol) | To be calculated | To be calculated |

| Pyridin-4(1H)-one (Keto) | To be calculated | To be calculated |

Electronic Properties

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and intermolecular interactions. Key electronic properties to be calculated include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Protocol for Electronic Property Calculation:

-

Methodology: Use the optimized geometry from the previous step. The same DFT method (B3LYP/6-311+G(d,p)) is suitable.

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals and their energy gap are important indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the electron density distribution. This will identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for non-covalent interactions.

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | To be calculated |

| LUMO Energy (eV) | To be calculated |

| HOMO-LUMO Gap (eV) | To be calculated |

| Dipole Moment (Debye) | To be calculated |

Spectroscopic Properties

Predicting the spectroscopic signatures of 2-(difluoromethyl)-5-nitropyridin-4-ol can aid in its experimental identification and characterization.

Protocol for Spectroscopic Prediction:

-

NMR Spectroscopy: Calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. The calculated shifts should be referenced against a standard (e.g., tetramethylsilane).

-

IR Spectroscopy: The vibrational frequencies and intensities from the frequency analysis can be used to generate a theoretical infrared (IR) spectrum. This can be compared with experimental data to confirm the molecular structure.

-

UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectrum (UV-Vis). This will provide information about the electronic transitions and the molecule's chromophores. [3] Table 3: Predicted Spectroscopic Data

Spectroscopy Key Predicted Peaks/Shifts 1H NMR To be calculated 13C NMR To be calculated IR (cm-1) To be calculated | UV-Vis (λmax, nm) | To be calculated |

Physicochemical Properties and Reactivity

For drug development, predicting physicochemical properties such as acidity (pKa) and lipophilicity (logP) is essential. Reactivity descriptors can also guide the synthesis of derivatives.

Protocol for Physicochemical and Reactivity Prediction:

-

pKa Calculation: The pKa can be estimated by calculating the Gibbs free energy change of the deprotonation reaction in a solvent continuum model.

-

logP Calculation: While several empirical methods exist, computational approaches based on solvation free energies can provide a theoretical estimate of the octanol-water partition coefficient.

-

Fukui Functions: These reactivity indices, derived from conceptual DFT, can be calculated to identify the most nucleophilic and electrophilic sites in the molecule, which is valuable for predicting the outcome of chemical reactions.

Table 4: Predicted Physicochemical and Reactivity Properties

| Property | Predicted Value |

|---|---|

| pKa | To be calculated |

| logP | To be calculated |

| Most Nucleophilic Atom(s) | To be determined |

| Most Electrophilic Atom(s) | To be determined |

Stability and Reactivity Considerations

The Material Safety Data Sheet for 2-(difluoromethyl)-5-nitropyridin-4-ol indicates that it is stable under recommended storage conditions but is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents. [4]The theoretical calculations outlined in this guide can provide a deeper understanding of this reactivity. For instance, the MEP and Fukui functions will highlight the atoms most susceptible to attack by these reagents. The molecule should be stored in a cool, dry place, away from incompatible materials.

Conclusion

This technical guide provides a robust computational framework for the in-depth theoretical characterization of 2-(difluoromethyl)-5-nitropyridin-4-ol. By systematically applying the described protocols, researchers can generate a comprehensive profile of this promising molecule, including its most stable structure, electronic properties, spectroscopic signatures, and reactivity. These theoretical insights are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately accelerating the drug discovery and development process. The self-validating nature of comparing these theoretical predictions with future experimental results will provide a strong foundation for the continued investigation of this and related compounds.

References

- MSDS of 2-(difluoromethyl)-5-nitropyridin-4-ol. (n.d.).

- Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. (n.d.). Benchchem.

- A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis. (n.d.). Benchchem.

- Pyridin-4-ol synthesis and characterization. (n.d.). Benchchem.

Sources

Spectroscopic Characterization of 2-(difluoromethyl)-5-nitropyridin-4-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(difluoromethyl)-5-nitropyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific molecule (CAS No. 1805314-41-3)[1], this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By analyzing structurally analogous compounds, this guide offers a robust framework for researchers to identify, characterize, and confirm the synthesis of 2-(difluoromethyl)-5-nitropyridin-4-ol. The methodologies and interpretations presented herein are designed to be a valuable resource for scientists engaged in the synthesis and application of novel pyridine derivatives.

Introduction

2-(difluoromethyl)-5-nitropyridin-4-ol belongs to the substituted pyridine class of compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of a difluoromethyl group, a nitro group, and a hydroxyl group on the pyridine ring imparts unique electronic and steric properties, making it a potentially valuable building block in drug discovery. Accurate and unambiguous structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure and connectivity of atoms.

This guide will delve into the predicted spectroscopic data for 2-(difluoromethyl)-5-nitropyridin-4-ol, offering a detailed analysis of the expected signals in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The interpretations are grounded in the fundamental principles of each technique and draw comparisons with known spectroscopic data of related compounds such as nitropyridines, difluoromethylated aromatics, and pyridinols.

Molecular Structure and Key Features

The structure of 2-(difluoromethyl)-5-nitropyridin-4-ol dictates its spectroscopic signature. The key structural features that will influence the spectra are:

-

Pyridine Ring: An electron-deficient aromatic system.

-

Difluoromethyl Group (-CHF₂): An electron-withdrawing group that will exhibit characteristic coupling with both ¹H and ¹³C nuclei.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly deshield adjacent protons and carbons.

-

Hydroxyl Group (-OH): A proton that can be exchangeable and whose signal can vary in position and appearance. The pyridinol-pyridone tautomerism should also be considered.

Figure 1. Chemical structure of 2-(difluoromethyl)-5-nitropyridin-4-ol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

3.1. Experimental Protocol (General)

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for compounds with hydroxyl groups to observe the -OH proton.

-

Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters would include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Referencing: The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak.

3.2. Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.5 - 9.0 | s | - | This proton is adjacent to the strongly electron-withdrawing nitro group and is expected to be significantly deshielded. |

| H-6 | ~7.8 - 8.2 | s | - | This proton is ortho to the ring nitrogen and will be deshielded. |

| -CHF₂ | ~6.5 - 7.5 | t | JH-F ≈ 50-60 | The proton of the difluoromethyl group will be a triplet due to coupling with the two equivalent fluorine atoms. |

| -OH | Variable | br s | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O. |

3.3. Interpretation and Causality

The predicted ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the two aromatic protons, the difluoromethyl proton, and the hydroxyl proton.

-

The downfield chemical shifts of the aromatic protons (H-3 and H-6) are a direct consequence of the electron-withdrawing nature of the nitro group and the pyridine nitrogen.

-

The characteristic triplet for the -CHF₂ proton with a large H-F coupling constant is a key signature for the presence of this group. The chemical shift of this proton is influenced by the electron-withdrawing fluorine atoms.

-

The broad singlet for the hydroxyl proton is typical and its presence can be confirmed by a D₂O exchange experiment, where the signal would disappear.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

4.1. Experimental Protocol (General)

A standard ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: Proton-decoupled mode is standard. A sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal.

4.2. Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Coupling Constant (J, Hz) | Rationale |

| C-2 | ~150 - 155 | t | JC-F ≈ 20-30 | This carbon is attached to the difluoromethyl group and will be a triplet due to coupling with the two fluorine atoms. |

| C-3 | ~140 - 145 | s | - | This carbon is adjacent to the nitro group and will be deshielded. |

| C-4 | ~160 - 165 | s | - | This carbon is attached to the hydroxyl group and is expected to be significantly downfield. |

| C-5 | ~130 - 135 | s | - | This carbon is attached to the nitro group. |

| C-6 | ~120 - 125 | s | - | This carbon is adjacent to the ring nitrogen. |

| -CHF₂ | ~110 - 120 | t | JC-F ≈ 230-250 | This carbon is directly attached to two fluorine atoms and will exhibit a large one-bond C-F coupling, resulting in a triplet. |

4.3. Interpretation and Causality

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton.

-

The most upfield signal is expected to be the difluoromethyl carbon, which will appear as a triplet with a large coupling constant, a definitive indicator of the -CHF₂ group.

-

The quaternary carbons (C-2, C-4, and C-5) will be identifiable by their lower intensity in a standard ¹³C spectrum.

-

The chemical shifts of the ring carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-4) is expected to be the most downfield among the ring carbons.

Mass Spectrometry (MS)

5.1. Experimental Protocol (General)

Mass spectra can be obtained using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method suitable for determining the molecular weight, while electron ionization (EI) can provide valuable fragmentation information.

-

Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. For EI, a volatile sample is introduced directly or via gas chromatography.

-

Acquisition: In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed. In high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

5.2. Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 191.0262 | The molecular weight of C₆H₄F₂N₂O₃ is 190.0241. The protonated molecule would have an m/z of 191.0262. |

| [M-OH]⁺ | 173.0156 | Loss of the hydroxyl radical is a possible fragmentation pathway. |

| [M-NO₂]⁺ | 144.0292 | Loss of the nitro group is another common fragmentation for nitroaromatic compounds. |

5.3. Interpretation and Causality

The mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry is essential for unambiguously determining the elemental formula, C₆H₄F₂N₂O₃. The fragmentation pattern can provide further structural confirmation. For instance, the loss of characteristic fragments like -OH and -NO₂ would be consistent with the proposed structure.

Figure 2. Predicted Electron Ionization (EI) fragmentation pathway.

Infrared (IR) Spectroscopy

6.1. Experimental Protocol (General)

An IR spectrum can be obtained using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

6.2. Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3200 - 3500 (broad) | O-H stretch | The broadness is due to hydrogen bonding. |

| 3000 - 3100 | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring. |

| ~1600, ~1480 | C=C and C=N stretch | Aromatic ring vibrations. |

| 1500 - 1550 and 1300 - 1350 | Asymmetric and symmetric N-O stretch | Characteristic strong absorptions for the nitro group. |

| 1000 - 1200 | C-F stretch | Strong absorptions from the difluoromethyl group. |

6.3. Interpretation and Causality

The IR spectrum will provide information about the functional groups present in the molecule.

-

A broad absorption in the 3200-3500 cm⁻¹ region is a strong indication of the hydroxyl group.

-

The two strong bands for the nitro group are highly characteristic and would be a key diagnostic feature.

-

The presence of strong C-F stretching bands would confirm the difluoromethyl group.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for 2-(difluoromethyl)-5-nitropyridin-4-ol. While experimental data is not yet widely available, the analysis presented here, based on the compound's structure and data from analogous molecules, offers a solid foundation for researchers. The key spectroscopic signatures to look for are the characteristic signals of the difluoromethyl group in both ¹H and ¹³C NMR, the deshielded aromatic protons, the molecular ion peak in the mass spectrum, and the characteristic IR absorptions for the hydroxyl, nitro, and difluoromethyl groups. This guide serves as a practical tool for the successful identification and characterization of this and similar novel pyridine derivatives.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

MSDS of 2-(difluoromethyl)-5-nitropyridin-4-ol. (n.d.). Retrieved January 19, 2026, from [1]

-

Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. (n.d.). Benchchem. Retrieved January 19, 2026, from [2]

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. Retrieved January 19, 2026, from [Link][3]

Sources

An In-depth Technical Guide to 2-(difluoromethyl)-5-nitropyridin-4-ol

Molecular Formula: C₆H₄F₂N₂O₃[1] Molecular Weight: 190.10 g/mol [1]

For the attention of researchers, scientists, and drug development professionals: This document provides a comprehensive technical overview of 2-(difluoromethyl)-5-nitropyridin-4-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry.

Physicochemical Properties and Structural Information

2-(difluoromethyl)-5-nitropyridin-4-ol, with the CAS number 1805314-41-3, is a substituted pyridine derivative.[1] The presence of a difluoromethyl group (-CF₂H), a nitro group (-NO₂), and a hydroxyl group (-OH) on the pyridine scaffold imparts unique electronic and physicochemical properties that are highly relevant in the context of drug design and discovery.

The difluoromethyl group is of particular significance in modern medicinal chemistry. It is often employed as a bioisostere for hydroxyl, thiol, or amine moieties, capable of participating in hydrogen bonding, which can be crucial for target engagement.[2][3] Furthermore, the incorporation of fluorine can enhance metabolic stability and modulate the lipophilicity and bioavailability of a molecule.[2] The nitro group is a strong electron-withdrawing group, influencing the acidity of the pyridin-4-ol moiety and the overall reactivity of the aromatic ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the molecule's solubility and potential for interaction with biological targets.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(difluoromethyl)-5-nitropyridin-4-ol | N/A |

| Synonyms | 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine | [4] |

| CAS Number | 1805314-41-3 | [1][4][5] |

| Molecular Formula | C₆H₄F₂N₂O₃ | [1] |

| Molecular Weight | 190.10 g/mol | [1] |

Synthesis and Chemical Reactivity

The general reactivity of the molecule would be dictated by the interplay of its functional groups. The pyridine nitrogen is basic, though its basicity is reduced by the electron-withdrawing nitro group. The pyridin-4-ol exists in tautomeric equilibrium with its pyridin-4(1H)-one form. The nitro group can be a handle for further chemical transformations, such as reduction to an amino group, which opens up a wide range of subsequent derivatization possibilities.

Potential Applications in Drug Discovery

The structural motifs present in 2-(difluoromethyl)-5-nitropyridin-4-ol are found in various biologically active compounds. Fluorinated pyridines are prevalent in both pharmaceuticals and agrochemicals.[2][6]

Potential as a Scaffold in Medicinal Chemistry:

-

Bioisosterism and Target Interaction: As mentioned, the difluoromethyl group can serve as a bioisostere, potentially improving the pharmacological profile of a lead compound.[7][8] Its ability to form hydrogen bonds could be key to enhancing binding affinity to target proteins.

-

Kinase Inhibition: The pyridine scaffold is a well-established core for kinase inhibitors, which are a major class of oncology drugs. The specific substitution pattern of this molecule could be explored for activity against various kinases.

-

Antimicrobial Agents: Nitropyridine derivatives have been investigated for their antimicrobial properties.[9] The combination of the nitro and difluoromethyl groups might lead to compounds with interesting antibacterial or antifungal activity.

The logical workflow for evaluating the potential of this molecule would involve its synthesis, followed by screening in a variety of biological assays relevant to the fields of oncology, infectious diseases, and inflammation.

Caption: A logical workflow for the evaluation of 2-(difluoromethyl)-5-nitropyridin-4-ol in a drug discovery context.

Safety and Handling

For safe handling, it is essential to consult the Safety Data Sheet (SDS). 2-(difluoromethyl)-5-nitropyridin-4-ol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

Table 2: Hazard and Precautionary Information

| Category | Information | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |

| Signal Word | Warning | [10] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| Storage | Store in a cool, well-ventilated area. Keep container tightly closed. | [10] |

It is recommended to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid the formation and spread of dust.[10]

Conclusion

2-(difluoromethyl)-5-nitropyridin-4-ol is a compound with significant potential for application in drug discovery and medicinal chemistry. The combination of a pyridine-4-ol core with a nitro group and a difluoromethyl moiety creates a unique chemical entity. The difluoromethyl group, in particular, is a valuable feature for modern drug design due to its role as a bioisostere and its ability to enhance metabolic stability. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Please note that direct, peer-reviewed publications detailing the synthesis and application of this specific compound (CAS 1805314-41-3) were not available at the time of this writing. The references below pertain to the compound's properties as listed in databases and general principles of related chemical structures.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1805314-41-3|2-(Difluoromethyl)-4-hydroxy-5-nitropyridine|BLD Pharm [bldpharm.com]

- 5. keyorganics.net [keyorganics.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-(difluoromethyl)-5-nitropyridin-4-ol: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(difluoromethyl)-5-nitropyridin-4-ol, a novel heterocyclic compound with significant potential in medicinal and agricultural chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will delve into a proposed synthetic pathway, predict its key physicochemical properties and spectral data, and explore its potential applications, particularly focusing on the role of the difluoromethyl group as a bioisostere for the hydroxyl moiety.[1] This guide aims to serve as a foundational resource for researchers interested in the exploration and utilization of this promising compound.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, and their functionalization with fluorine-containing groups, such as the difluoromethyl (CHF₂) group, offers a powerful strategy for modulating their bioactivity.[3]

The compound 2-(difluoromethyl)-5-nitropyridin-4-ol is of particular interest due to the convergence of several key structural features: a pyridine core, a strongly electron-withdrawing nitro group, a hydroxyl group that can participate in hydrogen bonding and tautomerization, and the difluoromethyl group. The CHF₂ group is increasingly recognized as a lipophilic bioisostere of the hydroxyl group, capable of forming hydrogen bonds while enhancing membrane permeability.[1][4] This guide will provide a detailed examination of this molecule's characteristics, offering valuable insights for its application in research and development.

Proposed Synthesis of 2-(difluoromethyl)-5-nitropyridin-4-ol

Currently, a validated synthesis for 2-(difluoromethyl)-5-nitropyridin-4-ol is not publicly available. Direct difluoromethylation of nitropyridines has proven to be synthetically challenging. However, based on established methodologies for the synthesis of related compounds, a plausible multi-step synthetic route is proposed below.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of 2-(difluoromethyl)-5-nitropyridin-4-ol.

Step-by-Step Methodology:

Step 1: Nitration of 2-aminopyridine to 2-amino-5-nitropyridine

This initial step involves the regioselective nitration of 2-aminopyridine. The amino group directs the incoming nitro group to the 5-position.

-

Protocol:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-aminopyridine in portions, maintaining the temperature below 10 °C.

-

Once the addition is complete, add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-amino-5-nitropyridine.

-

Step 2: Diazotization and Hydrolysis to 2-hydroxy-5-nitropyridine

The amino group of 2-amino-5-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.[5][6][7]

-

Protocol:

-

Dissolve 2-amino-5-nitropyridine in an aqueous acidic solution (e.g., dilute sulfuric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a short period, then warm to room temperature and heat to reflux for several hours to facilitate the hydrolysis of the diazonium salt.[5]

-

Cool the reaction mixture and collect the precipitated 2-hydroxy-5-nitropyridine by filtration. The product can be further purified by recrystallization.

-

Step 3: C-H Difluoromethylation of 2-hydroxy-5-nitropyridine

This is the most challenging step, involving the direct introduction of the difluoromethyl group onto the pyridine ring. Recent advances in C-H functionalization offer potential strategies.[3]

-

Rationale for Experimental Choice: Direct C-H difluoromethylation of electron-deficient pyridines is a developing area of organic synthesis. The choice of reagent is critical. Reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a suitable initiator can generate the difluoromethyl radical, which can then add to the pyridine ring. The regioselectivity will be influenced by the electronic nature of the pyridine ring.

-

Proposed Protocol:

-

In a reaction vessel inerted with nitrogen or argon, dissolve 2-hydroxy-5-nitropyridine in a suitable dry, aprotic solvent (e.g., DMF or acetonitrile).

-

Add a difluoromethylating reagent such as the Ruppert-Prakash reagent (TMSCF₃) and a suitable initiator (e.g., a photoredox catalyst or a radical initiator like AIBN).

-

The reaction may require heating or irradiation with visible light, depending on the chosen catalytic system.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and use standard workup procedures followed by column chromatography to isolate and purify 2-(difluoromethyl)-5-nitropyridin-4-ol.

-

Physical and Chemical Characteristics

As direct experimental data is scarce, the following properties are a combination of available information from safety data sheets and predictions based on the chemical structure and data from analogous compounds.

Table 1: Physical and Chemical Properties of 2-(difluoromethyl)-5-nitropyridin-4-ol

| Property | Value | Source/Basis |

| Molecular Formula | C₆H₄F₂N₂O₃ | |

| Molecular Weight | 190.10 g/mol | |

| Appearance | Predicted to be a solid | [8] |

| Melting Point | Not available (Predicted >200 °C, by analogy to nitropyridinols) | [9] |

| Boiling Point | Not available (Predicted to decompose before boiling) | |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and moderately soluble in alcohols. Low solubility in water and non-polar solvents. | [10] |

| pKa (4-OH group) | Predicted to be in the range of 4-6 | [11][12] |

Tautomerism:

It is important to note that 2-(difluoromethyl)-5-nitropyridin-4-ol can exist in tautomeric equilibrium with its pyridone form, 2-(difluoromethyl)-5-nitro-1H-pyridin-4-one. The equilibrium position will be solvent-dependent.

Caption: Tautomeric equilibrium of 2-(difluoromethyl)-5-nitropyridin-4-ol.

Predicted Spectral Data

The following spectral data are predictions based on the analysis of similar structures and established principles of spectroscopy. These predictions can guide the characterization of the synthesized compound.

¹H NMR Spectroscopy

-

CHF₂ Proton: A triplet in the range of δ 6.5-7.5 ppm with a coupling constant (¹JH-F) of approximately 50-60 Hz.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the protons on the pyridine ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitro and difluoromethyl groups.

¹³C NMR Spectroscopy

-

CHF₂ Carbon: A triplet in the range of δ 110-120 ppm with a large coupling constant (¹JC-F) of approximately 230-250 Hz.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-160 ppm). The carbons attached to the nitro and hydroxyl groups will be significantly shifted.

¹⁹F NMR Spectroscopy

-

A doublet in the range of δ -90 to -120 ppm with a coupling constant (¹JF-H) of approximately 50-60 Hz.

Mass Spectrometry (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 190.

-

Key Fragmentation Patterns:

Reactivity and Stability

-

Stability: The compound is expected to be stable under standard laboratory conditions, though it should be protected from strong light and heat.

-

Reactivity:

-

The hydroxyl group can be alkylated or acylated.

-

The nitro group can be reduced to an amino group, providing a handle for further functionalization.

-

The pyridine nitrogen is weakly basic due to the presence of electron-withdrawing groups.

-

The compound is incompatible with strong oxidizing agents and strong acids.[8]

-

Potential Applications in Research and Drug Development

The structure of 2-(difluoromethyl)-5-nitropyridin-4-ol suggests several potential applications, primarily stemming from the concept of bioisosterism.

-

Bioisostere of Hydroxylated and Nitrated Pyridines: The difluoromethyl group can act as a metabolically stable and more lipophilic mimic of a hydroxyl group.[1][2] This makes the title compound a valuable tool for probing structure-activity relationships where a corresponding hydroxylated pyridine has shown biological activity.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The specific substitution pattern of 2-(difluoromethyl)-5-nitropyridin-4-ol could allow it to interact with the hinge region of various kinases.

-

Agrochemicals: Nitropyridine derivatives are used in the development of herbicides and insecticides.[15] The introduction of a difluoromethyl group could enhance the efficacy and modify the environmental fate of such compounds.

Workflow for Investigating Biological Activity:

Caption: A typical workflow for evaluating the biological potential of 2-(difluoromethyl)-5-nitropyridin-4-ol.

Safety and Handling

Based on safety data for related compounds, 2-(difluoromethyl)-5-nitropyridin-4-ol should be handled with care in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(difluoromethyl)-5-nitropyridin-4-ol represents a fascinating and potentially valuable building block for the development of new bioactive molecules. While experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration. The interplay of its functional groups, particularly the bioisosteric relationship between the difluoromethyl and hydroxyl groups, opens up exciting avenues for research in medicinal and agricultural chemistry. It is our hope that this technical guide will stimulate further investigation into the properties and applications of this promising compound.

References

- D'Andrea, S., Zheng, B., Sun, L. Q., & Scola, P. M. (2018). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 61(15), 6479–6490.

-

PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Retrieved from [Link]

- García-García, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29885-29892.

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

ChemBK. (n.d.). 3-NITROPYRIDIN-4-OL. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Difluoromethylation of pyridine derivatives (4–7) and pyridine-containing fluorophores (8–9). Retrieved from [Link]

-

ACS Publications. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- ACS Publications. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry, 62(11), 5293-5306.

- Wiley Online Library. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

- World Scientific News. (2016).

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

- Wiley Online Library. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(31), 4475-4489.

-

Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-campho[2,3-c]pyrazole. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(11), e9282.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitropyridine. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Difluoromethyl-Substituted Pyridinols: Synthesis, Properties, and Applications

Abstract

The strategic incorporation of fluorine-containing moieties into bioactive scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Among these, the difluoromethyl (-CF2H) group has emerged as a uniquely valuable substituent, acting as a lipophilic hydrogen bond donor and a metabolically robust bioisostere for hydroxyl and thiol groups.[1][2][3] When appended to the pyridinol framework—a privileged heterocycle in numerous pharmaceuticals—the resulting difluoromethyl-substituted pyridinols exhibit a compelling profile of modulated physicochemical properties and biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of this important class of molecules. We will explore the fundamental impact of the -CF2H group on pyridinol properties, detail robust synthetic methodologies for their preparation, and examine their application in contemporary drug discovery, supported by mechanistic insights and detailed experimental protocols.

The Strategic Value of the Difluoromethyl Group in Pyridinol Scaffolds

The Unique Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules can profoundly alter their chemical, physical, and biological properties.[2][4] The high electronegativity of fluorine and the strength of the carbon-fluorine bond (up to 130 kcal mol⁻¹) often lead to enhanced metabolic stability by blocking sites of oxidative metabolism.[4][5] Furthermore, fluorination can modulate a molecule's pKa, lipophilicity, and conformational preferences, all of which are critical parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[5][6]

The -CF2H Group: A Lipophilic Hydrogen Bond Donor and Bioisostere

The difluoromethyl group holds a special position among fluorinated motifs. Unlike the trifluoromethyl (-CF3) group, which is a potent electron-withdrawing group but lacks hydrogen bonding capability, the -CF2H group possesses a polarized C-H bond that makes it a competent hydrogen bond donor.[1][4] This unique characteristic allows it to serve as a bioisosteric replacement for common pharmacophoric groups like hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) functionalities.[2][3][7][8] This substitution can enhance binding affinity to target proteins through new hydrogen bonding interactions while simultaneously improving membrane permeability and metabolic stability.[1][2]

The Pyridinol Motif: A Privileged Scaffold

Pyridinols and their tautomeric forms, pyridones, are foundational structures in medicinal chemistry. They are present in a wide array of approved drugs and biologically active compounds, valued for their ability to engage in hydrogen bonding as both donors and acceptors and their capacity for metal chelation. The combination of the versatile pyridinol scaffold with the unique properties of the -CF2H group creates a powerful strategy for developing novel chemical entities with enhanced drug-like properties.[9][10]

Physicochemical Properties and Their Implications

The introduction of a -CF2H group onto a pyridinol ring systematically alters its core properties. Understanding these shifts is crucial for the rational design of molecules with a desired target profile.

Impact on Acidity/Basicity (pKa)